Cas no 2228624-65-3 (1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol)
1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol
- EN300-1776441
- 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol
- 2228624-65-3
-
- Inchi: 1S/C10H16N2O/c1-8(2)7-12-6-3-9(11-12)10(13)4-5-10/h3,6,8,13H,4-5,7H2,1-2H3
- InChI Key: FBCLKXXOEZMFLP-UHFFFAOYSA-N
- SMILES: OC1(C2C=CN(CC(C)C)N=2)CC1
Computed Properties
- Exact Mass: 180.126263138g/mol
- Monoisotopic Mass: 180.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38Ų
1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776441-0.05g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 0.05g |
$1308.0 | 2023-09-20 | ||
| Enamine | EN300-1776441-0.1g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 0.1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1776441-0.25g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 0.25g |
$1432.0 | 2023-09-20 | ||
| Enamine | EN300-1776441-0.5g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 0.5g |
$1495.0 | 2023-09-20 | ||
| Enamine | EN300-1776441-1.0g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 1g |
$1557.0 | 2023-06-03 | ||
| Enamine | EN300-1776441-2.5g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 2.5g |
$3051.0 | 2023-09-20 | ||
| Enamine | EN300-1776441-5.0g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 5g |
$4517.0 | 2023-06-03 | ||
| Enamine | EN300-1776441-10.0g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 10g |
$6697.0 | 2023-06-03 | ||
| Enamine | EN300-1776441-1g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 1g |
$1557.0 | 2023-09-20 | ||
| Enamine | EN300-1776441-5g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropan-1-ol |
2228624-65-3 | 5g |
$4517.0 | 2023-09-20 |
1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol
Introduction to 1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol (CAS No. 2228624-65-3)
1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol, identified by its CAS number 2228624-65-3, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole and cyclopropane classes, which are well-documented for their versatile biological activities and potential therapeutic applications. The presence of a 2-methylpropyl substituent and a pyrazol-3-yl moiety in its molecular framework suggests a complex interplay of electronic and steric effects, which may contribute to its distinctive chemical and biological properties.
The cyclopropan-1-ol functional group in the molecule introduces a rigid three-membered ring, a feature that is often exploited in drug design to enhance binding affinity and metabolic stability. This structural motif has been extensively studied for its ability to modulate enzyme activity and receptor interactions, making it a valuable scaffold in the development of novel bioactive molecules. The combination of these structural elements in 1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol positions it as a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with increasing accuracy. Studies have indicated that the pyrazole core is particularly adept at interacting with biological targets due to its ability to adopt multiple tautomeric forms, which can enhance binding affinity. Additionally, the 2-methylpropyl group may contribute to lipophilicity, an important parameter in drug-like properties. These features collectively make 1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol an intriguing subject for further investigation.
In the context of current research, there is growing interest in developing small molecules that can modulate inflammatory pathways and immune responses. The pyrazole scaffold has been shown to exhibit anti-inflammatory properties in several preclinical studies, making it a relevant area of exploration for therapeutic intervention. The structural features of 1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol, particularly the cyclopropane ring and the pyrazolyl substituent, suggest potential interactions with key enzymes and receptors involved in inflammation.
Furthermore, the cyclopropane moiety has been implicated in various pharmacological activities, including antimicrobial and anti-cancer effects. Its rigid structure can effectively occupy specific binding pockets on target proteins, leading to altered enzyme function or receptor signaling. This property has been leveraged in the design of novel therapeutics targeting diseases such as cancer and infectious disorders. The presence of both pyrazole and cyclopropane groups in 1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol may synergistically enhance its biological efficacy.
Recent experimental studies have begun to elucidate the pharmacokinetic profile of this compound. Preliminary data suggest that it exhibits moderate solubility in aqueous media, which could influence its bioavailability. Additionally, metabolic stability appears to be influenced by the presence of both functional groups, with potential pathways for oxidation and reduction being identified through high-throughput screening techniques. These findings are crucial for optimizing the compound's pharmacokinetic properties before advancing it into clinical trials.
The synthesis of 1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol has also been a focus of recent research efforts. Advances in synthetic methodologies have allowed for more efficient and scalable production of complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrazole and cyclopropane moieties with high fidelity. These synthetic strategies not only improve yield but also enable access to novel derivatives for further biological evaluation.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for studying enzyme mechanisms and receptor interactions at a molecular level. By understanding how 1-(2-methylpropyl)-pyrazol(3) ylcyclopropan(01 ol) interacts with biological targets, researchers can gain insights into disease pathogenesis and develop more targeted interventions.
In conclusion, 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 222862465 CAS number -65 -3 is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for further exploration in drug discovery efforts aimed at addressing various diseases.
2228624-65-3 (1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)